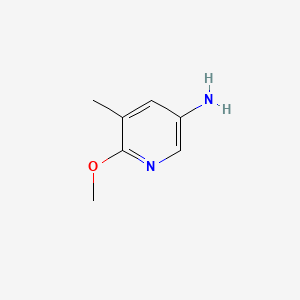
6-甲氧基-5-甲基吡啶-3-胺
描述
6-Methoxy-5-methylpyridin-3-amine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by a methoxy group at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an amino group at the 3rd position
科学研究应用
6-Methoxy-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
Target of Action
It’s known that this compound is an important intermediate in organic synthesis . It’s mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Mode of Action
The mode of action of 6-Methoxy-5-methylpyridin-3-amine involves its use in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
It’s known that the suzuki–miyaura coupling reaction, in which this compound is involved, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s known that the compound has a molecular weight of 13817 g/mol , which could influence its absorption and distribution
Result of Action
As an intermediate in organic synthesis, this compound plays a crucial role in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . These compounds can then exert various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-5-methylpyridin-3-amine. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, requires specific reaction conditions, including the presence of a palladium catalyst . Changes in these conditions could potentially affect the reaction’s outcome. Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and exposure to light or oxygen.
生化分析
Cellular Effects
The effects of 6-Methoxy-5-methylpyridin-3-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 6-Methoxy-5-methylpyridin-3-amine exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by influencing signaling pathways that regulate gene transcription. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-5-methylpyridin-3-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 6-Methoxy-5-methylpyridin-3-amine in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 6-Methoxy-5-methylpyridin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
6-Methoxy-5-methylpyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It may influence the levels of specific metabolites by modulating enzyme activity or by acting as a substrate in metabolic reactions. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
The transport and distribution of 6-Methoxy-5-methylpyridin-3-amine within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within cells can influence its accumulation and activity, affecting its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Methoxy-5-methylpyridin-3-amine is essential for its activity and function The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can impact its interactions with other biomolecules and its ability to modulate cellular processes
准备方法
Synthetic Routes and Reaction Conditions
6-Methoxy-5-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with methoxyboronic acid under mild conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Methoxy-5-methylpyridin-3-amine often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
6-Methoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The methoxy and methyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
相似化合物的比较
Similar Compounds
5-Methylpyridin-3-amine: Lacks the methoxy group, leading to different reactivity and applications.
6-Methoxypyridin-3-amine:
Uniqueness
6-Methoxy-5-methylpyridin-3-amine is unique due to the presence of both methoxy and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.
属性
IUPAC Name |
6-methoxy-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEMLHVKBYMWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654558 | |
| Record name | 6-Methoxy-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867012-70-2 | |
| Record name | 6-Methoxy-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-5-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
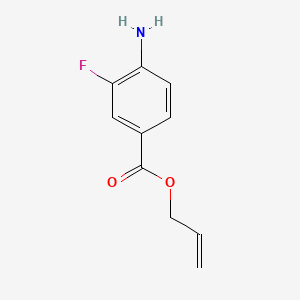
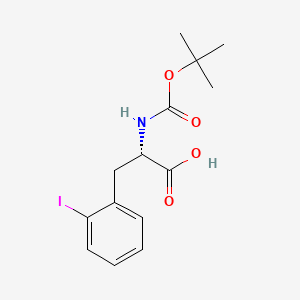
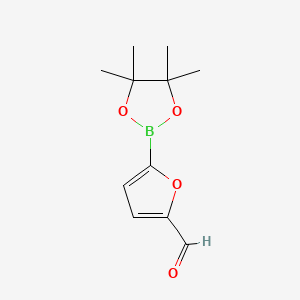
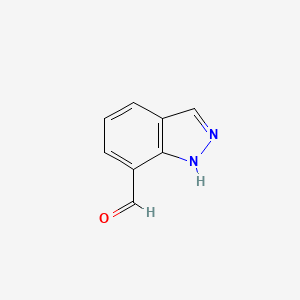
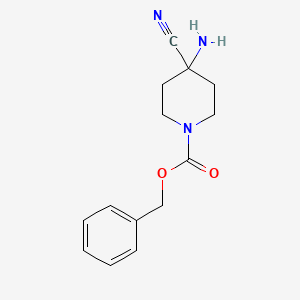
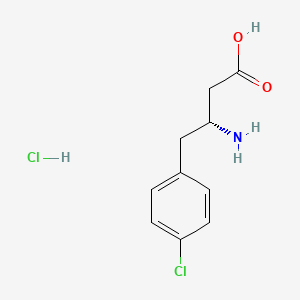
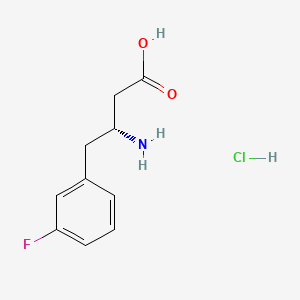
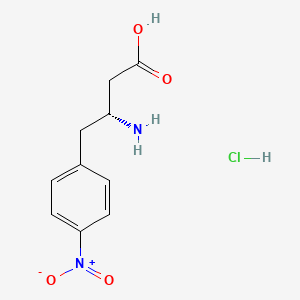
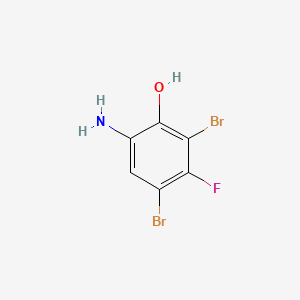
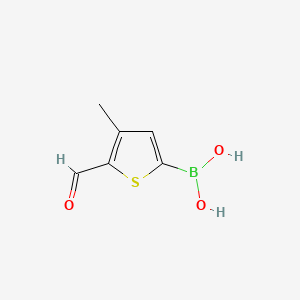

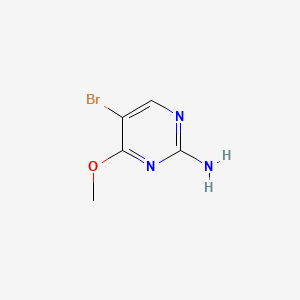
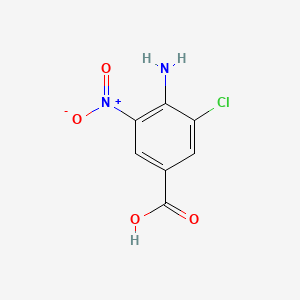
![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
